Cas no 946239-49-2 (N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide)

N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide
- 946239-49-2
- F2588-0616
- N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide
- N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
- N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- AKOS004998092
-
- インチ: 1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3
- InChIKey: RDLZQFKUNVMNMG-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(NC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCC(C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 414.11841830g/mol
- どういたいしつりょう: 414.11841830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2588-0616-1mg |
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |
946239-49-2 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
Life Chemicals | F2588-0616-2μmol |
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |
946239-49-2 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2588-0616-3mg |
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |
946239-49-2 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
Life Chemicals | F2588-0616-2mg |
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |
946239-49-2 | 90%+ | 2mg |
$59.0 | 2023-05-19 |
N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamideに関する追加情報
Introduction to N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide (CAS No. 946239-49-2)
N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 946239-49-2, represents a novel molecular entity with a unique structural framework that has the potential to exhibit a wide range of biological activities. The molecular structure incorporates several key pharmacophoric elements, including a thiophene ring, a sulfonamide moiety, and a pyridazine core, which are known to be important for drug-like properties such as solubility, bioavailability, and target binding affinity.
The< strong>N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl} portion of the molecule is particularly noteworthy, as it combines a pyridazine ring with a phenyl group substituted at the 3-position. This arrangement is reminiscent of many biologically active compounds that have been explored in the past few decades. The presence of the< strong>4-methylpiperidin-1-yl group further enhances the complexity of the molecule, providing additional opportunities for interaction with biological targets. Such structural features are often engineered to optimize pharmacokinetic profiles and improve therapeutic efficacy.
In recent years, there has been a surge in interest regarding the development of novel sulfonamide derivatives due to their demonstrated utility in various therapeutic applications. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene ring into this class of compounds adds another layer of functionality, potentially enhancing their interaction with biological macromolecules such as enzymes and receptors. This combination of structural elements makes N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide an intriguing candidate for further investigation.
The< strong>CAS number 946239-49-2 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized numbering system is essential for ensuring accurate documentation and communication within the scientific community. The compound's molecular formula can be deduced from its name and CAS number, revealing its composition and atomic arrangement. Understanding these details is crucial for synthetic chemists who aim to synthesize this compound or derivatives thereof through controlled chemical reactions.
One of the most exciting aspects of N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}thiophene-2-sulfonamide is its potential application in drug discovery. The structural motifs present in this molecule are reminiscent of known bioactive agents, suggesting that it may possess similar pharmacological properties. However, without extensive experimental data, it is difficult to predict its exact biological activity with certainty. Nonetheless, computational modeling and virtual screening techniques can be employed to explore its potential interactions with biological targets, providing valuable insights into its therapeutic potential.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions, cyclization processes, and functional group transformations. Each step must be meticulously planned to avoid unwanted side products and to achieve the desired molecular architecture. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and precision.
In addition to its synthetic significance, N-{4-6-(4-methylpiperidin-1-y)pyridazin--3--ypheny}thiophene--2--sulfonamide also represents an important case study for understanding structure--activity relationships (SAR) in drug design. By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity. This information can then be used to design more effective drugs with improved pharmacological profiles.
The< strong>thiophene ring is a heterocyclic aromatic component that is commonly found in biologically active compounds due to its ability to participate in π-stacking interactions and hydrogen bonding. These interactions are crucial for stabilizing protein-ligand complexes and can significantly influence binding affinity. Similarly,< strong>sulfonamide moieties are known for their ability to form hydrogen bonds with polar residues in proteins, making them valuable pharmacophores in drug design.
The< strong>pyridazine core, which is part of the N-{4--6-(4--methylpi--peridin--1--y)pyridazine--3--ypheny} group, adds another layer of complexity to the molecule. Pyridazines are nitrogen-containing heterocycles that have been extensively studied for their diverse biological activities. They can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. The presence of multiple functional groups in this region allows for fine-tuning of pharmacological properties through structural modifications.
In conclusion,N-{4--6-(4--methylpi--peridin--1--y)pyridazine--3--ypheny}thiophene--2--sulfonamide (CAS No.946239--49--2)is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at developing new therapeutic agents with improved efficacy and safety profiles. As our understanding of structure--activity relationships continues to evolve,such compounds will play an increasingly important role in shaping the future of medicinal chemistry.
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